Cas no 2034485-68-0 (2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide)

2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide structure
2034485-68-0 structure
Product Name:2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
CAS No:2034485-68-0
Molecular Formula:C13H16N4OS
Molecular Weight:276.3573
CID:5351959

2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Properties

Names and Identifiers

    • 1H-Benzimidazole-6-carboxamide, 4,5,6,7-tetrahydro-2-methyl-N-(3-methyl-5-isothiazolyl)-
    • 2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
    • 2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
    • 2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
    • InChIKey: KRBCIMFBLSIMDG-UHFFFAOYSA-N
    • Inchi: 1S/C13H16N4OS/c1-7-5-12(19-17-7)16-13(18)9-3-4-10-11(6-9)15-8(2)14-10/h5,9H,3-4,6H2,1-2H3,(H,14,15)(H,16,18)
    • SMILES: S1C(=C([H])C(C([H])([H])[H])=N1)N([H])C(C1([H])C([H])([H])C2=C(C([H])([H])C1([H])[H])N=C(C([H])([H])[H])N2[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 2
  • Heavy Atom Count: 19
  • Complexity: 354
  • XLogP3: 1.8
  • Topological Polar Surface Area: 98.9

2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F6492-0866-2μmol
2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
2034485-68-0
2μmol
$85.5 2023-09-08

2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Related Literature

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